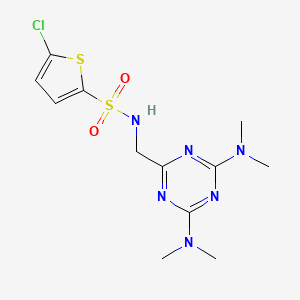

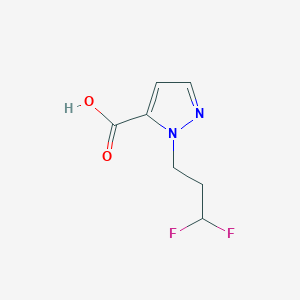

N-(2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide, also known as THP-2-enamide, is a synthetic compound with a wide range of applications in scientific research. THP-2-enamide has been used in a variety of fields, including biochemistry, pharmacology, and toxicology. It is a versatile compound that can be used in a variety of laboratory experiments and has been found to have potential therapeutic applications.

Scientific Research Applications

Organic Synthesis and Catalysis

- Domino Reactions for Chromone Synthesis : The use of 2-hydroxyphenyl-functionalized enaminones and thiophenols in a KIO3-catalyzed domino reaction demonstrates the synthesis of 3-sulfenylated chromones under metal-free conditions. This highlights the potential of related enaminones in facilitating complex organic transformations through environmentally benign processes (Zhong et al., 2017).

Medicinal Chemistry and Bioactivity

- Antinociceptive Activity : A study on N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, a compound class closely related to the query compound, focused on their synthesis and evaluation for antinociceptive activity. This suggests potential applications in developing novel analgesic agents (Shipilovskikh et al., 2020).

Material Science

- Fluorescent Dyes and Probes : Research into N-ethoxycarbonylpyrene- and perylene thioamides as precursors for synthesizing fluorescent dyes suggests a role for similar thioamide derivatives in creating materials with tunable optical properties for use in sensors and imaging technologies (Witalewska et al., 2019).

Chemical Analysis and Corrosion Inhibition

- Corrosion Inhibition : The synthesis and characterization of acrylamide derivatives, including studies on their application as corrosion inhibitors in nitric acid solutions, demonstrate the utility of acrylamide and thiophene derivatives in protecting metals against corrosion. This can be particularly relevant in industrial applications to enhance the longevity and performance of metal components (Abu-Rayyan et al., 2022).

properties

IUPAC Name |

(E)-N-(2-hydroxyethyl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c11-6-5-10-9(12)4-3-8-2-1-7-13-8/h1-4,7,11H,5-6H2,(H,10,12)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULNJFIYEYRFJW-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one](/img/structure/B2889895.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2889901.png)

![2-Chloro-N-[2-(3-chloro-N-methylanilino)ethyl]-N-methylacetamide](/img/structure/B2889902.png)

![[1-(2,3,5,6-Tetramethyl-benzyl)-1H-benzoimidazol-2-yl]-methanol](/img/structure/B2889906.png)

![(5-Chloro-2-methoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2889914.png)

![3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2889916.png)